2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(4-fluoro-3-methylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOXMMGKIHQOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-fluoro-3-methylaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH₂) participates in acid-base and nucleophilic substitution reactions:
Pyridine Ring Modifications
The electron-deficient pyridine ring undergoes electrophilic substitution and metal-catalyzed coupling:
Electrophilic Halogenation
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Chlorination : With SOCl₂/PCl₅ at 80°C, the pyridine ring undergoes chlorination at the 4-position, yielding 4-chloro derivatives (85–92% purity) .
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Fluorination : Direct fluorination is limited due to steric hindrance from the existing substituents.
Suzuki-Miyaura Coupling
| Conditions | Catalysts | Aryl Boronic Acids | Products | Efficiency |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C | Pd(0) | 4-Methoxyphenylboronic acid | Biaryl derivatives | 60–72% yield |
Aromatic Amine Transformations
The 4-fluoro-3-methylaniline group participates in diazotization and azo-coupling:
Redox Reactions
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Oxidation : Treating with KMnO₄/H₂SO₄ oxidizes the methyl group on the aromatic ring to a carboxylic acid (yield: 55–60%) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thiol derivative, though this is rarely utilized due to side reactions .
Biological Interactions
In pharmacological contexts, the compound inhibits carbonic anhydrase isoforms through Zn²⁺ coordination at the sulfonamide group . Its fluorinated aromatic moiety enhances membrane permeability, as evidenced by logP values of 1.8–2.2 .
Stability Profile
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Thermal Degradation : Decomposes above 250°C, releasing SO₂ and NH₃.
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Photolysis : UV light (254 nm) induces cleavage of the sulfonamide bond, forming pyridine-3-sulfonic acid and 4-fluoro-3-methylaniline .
This compound’s versatility in organic synthesis and bioactivity underscores its value in medicinal chemistry, particularly in designing enzyme inhibitors and fluorinated therapeutics.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Research has shown that compounds similar to 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide exhibit anticancer properties. For instance, studies have focused on sulfonamide derivatives that demonstrate cytotoxic activity against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways essential for cancer cell proliferation .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. It can bind to active sites of enzymes, thereby inhibiting their function. This property is particularly relevant in the development of drugs targeting diseases such as cancer and bacterial infections .
Biological Applications
Protein Binding Studies
In biological research, this compound can be utilized to study protein interactions. Understanding how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic uses .
Antimicrobial Activity
Sulfonamides have historically been used as antibiotics. The specific derivative may exhibit antimicrobial properties, making it a candidate for further research in developing new antibacterial agents .
Synthetic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of diverse chemical entities with potential applications in pharmaceuticals and materials science .
Material Science Applications
The compound can also be employed in the development of new materials, including polymers and coatings with enhanced properties. Its chemical structure may confer specific characteristics such as improved thermal stability or solubility .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: This compound is similar in structure but lacks the fluorine atom, which can affect its reactivity and properties.
2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide: This is an isomer with the fluorine atom in a different position, leading to different chemical behavior.
Uniqueness
2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and binding affinity to molecular targets. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is a synthetic organic compound with the molecular formula C12H12FN3O2S. It is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine core substituted with a sulfonamide group and a fluorinated aromatic amine, which can significantly influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FN3O2S |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 1340859-28-0 |
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and stability, which may lead to increased inhibition of target enzymes.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in cancer cell proliferation. The sulfonamide moiety is known to interact with active sites of enzymes, potentially leading to significant therapeutic effects against certain cancers.
Anticancer Properties
Several studies have reported on the anticancer potential of similar sulfonamide derivatives. For instance, fluorinated compounds have shown promising antiproliferative activity against various cancer cell lines. A study highlighted that fluorinated derivatives can induce apoptosis in sensitive cancer cells by disrupting cell cycle progression and inducing DNA damage .
Antiviral Activity
Emerging research suggests that compounds structurally related to this compound may possess antiviral properties. A comprehensive overview indicated that N-heterocycles exhibit significant antiviral activity, potentially due to their ability to inhibit viral replication processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Fluorination : The presence of fluorine enhances lipophilicity and metabolic stability.
- Amino Group Positioning : Variations in the positioning of the amino group can affect enzyme binding and selectivity.
- Sulfonamide Group : This group is crucial for the compound's interaction with target proteins.
Case Studies
- Antiproliferative Activity : A study demonstrated that a similar fluorinated sulfonamide derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting effective growth inhibition .
- Mechanistic Insights : Research into the metabolism of fluorinated benzothiazoles revealed that metabolic activation leads to reactive species formation, contributing to their cytotoxic effects in cancer cells .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., calculated for C₁₃H₁₂FN₃O₂S: 309.0643) .
Advanced Consideration :
X-ray crystallography can resolve conformational details, such as the dihedral angle between the pyridine and fluorophenyl rings, which affects bioactivity .
What strategies are effective for analyzing structure-activity relationships (SAR) of sulfonamide derivatives in medicinal chemistry?
Q. Advanced Research Focus
- Substituent Variation : Modify the fluorophenyl group (e.g., replace F with Cl or adjust methyl positioning) to assess impacts on target binding. For example, 3-methyl substitution enhances lipophilicity, potentially improving membrane permeability .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase or COX-2) using enzyme inhibition assays. Compare IC₅₀ values to correlate substituent effects with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Fluorine’s electronegativity may stabilize interactions with hydrophobic pockets .
How can contradictory data in biological activity studies of structurally related compounds be resolved?
Advanced Research Focus
Contradictions often arise from variations in assay conditions or impurities. Methodological steps include:
- Purity Validation : Reanalyze compounds via HPLC (≥95% purity) to exclude byproducts .
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination .
- Meta-Analysis : Compare data across studies (e.g., logP vs. activity trends) to identify outliers. For example, a methyl group’s position on the phenyl ring may switch activity from antibacterial to antitumor .
What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate binding stability in water-lipid systems (e.g., GROMACS) to assess interactions with membrane-bound targets .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using tools like Schrödinger’s Phase .
- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and Fukui indices to predict activity .
How can researchers design experiments to evaluate the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites (e.g., hydroxylation at the phenyl ring) .
- Permeability Assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption. Fluorine’s hydrophobicity may enhance permeability .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (PPB). High PPB (>90%) may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
